N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
Description
N-Methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a nicotinamide derivative featuring a pyridine core substituted at the 6-position with a tetrahydro-2H-pyran-4-yl methoxy group. The N-methoxy-N-methyl (Weinreb amide) moiety enhances its utility in synthetic chemistry as a directing group for ketone synthesis via nucleophilic additions . The tetrahydro-2H-pyran substituent contributes to improved solubility and metabolic stability, common traits in medicinal chemistry scaffolds.
Properties
IUPAC Name |
N-methoxy-N-methyl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-16(18-2)14(17)12-3-4-13(15-9-12)20-10-11-5-7-19-8-6-11/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQQFKKDMQYMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1)OCC2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as a pyridinecarboxamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O4 |
| Molecular Weight | 280.32 g/mol |
| CAS Number | 2034295-58-2 |
| LogP | 2.21170 |
| PSA | 48.00000 |
This compound exhibits various biological activities attributed to its interaction with specific molecular targets:
- Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4D. This inhibition can lead to increased levels of cyclic AMP (cAMP), which is crucial for various cellular signaling pathways involved in inflammation and immune responses .
- Anti-inflammatory Effects : Studies indicate that the compound can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6, thus demonstrating potential for treating inflammatory diseases .
- Antitumor Activity : Preliminary research suggests that this compound may exhibit selective cytotoxicity against certain cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism appears to involve modulation of cell cycle-related proteins .
In Vivo Studies
In vivo studies have demonstrated that this compound can effectively ameliorate symptoms in models of asthma and other inflammatory conditions:
- Asthma Model : In guinea pig models, the compound significantly reduced airway hyperresponsiveness and eosinophilia, indicating its potential as an anti-asthmatic agent .
In Vitro Studies
In vitro assays have revealed the following:
- Cell Viability Assays : The compound exhibited a dose-dependent decrease in viability of cancer cell lines, suggesting its potential as an anticancer therapeutic agent.
- Cytokine Release Assays : Significant reductions in IL-4 and IL-5 levels were noted when immune cells were treated with this compound, highlighting its immunomodulatory effects .
Case Studies
- Case Study on Anti-inflammatory Activity :
- Case Study on Antitumor Activity :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Structural and Functional Insights
Positional Isomerism :
- The 6-substituted nicotinamide (target compound) and 2-substituted isonicotinamide () differ in substituent placement, leading to distinct electronic distributions. For example, the 6-position substitution may enhance steric accessibility for binding interactions compared to the 2-position isomer .
Core Heterocycle Differences :
- Pyrrolotriazolopyrazine derivatives () feature fused heterocycles, likely increasing target specificity for kinase inhibition compared to simpler nicotinamide cores. The tetrahydro-2H-pyran-4-yl methoxy group in these compounds may improve solubility and membrane permeability .
Safety and Reactivity :
- The isonicotinamide isomer () requires stringent safety measures (e.g., avoiding water contact), suggesting higher reactivity or hygroscopicity compared to the 6-substituted target compound .
Research Findings and Implications
- Synthetic Utility : The Weinreb amide group in the target compound enables efficient ketone synthesis, making it valuable in multi-step organic syntheses .
- Metabolic Stability : The tetrahydro-2H-pyran-4-yl methoxy group is a common motif in drug design for enhancing metabolic resistance, as seen in analogs from and .
- Structural-Activity Relationships (SAR) : Positional isomerism (6- vs. 2-substitution) and core heterocycle variations significantly influence target binding and physicochemical properties, as inferred from patent analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
